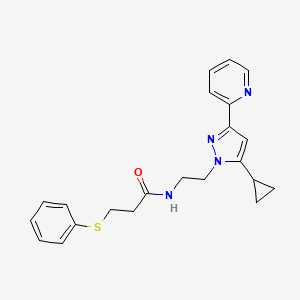
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C22H24N4OS and its molecular weight is 392.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound is characterized by several notable structural components:
- Cyclopropyl Group : Enhances lipophilicity and may affect receptor binding.
- Pyridine and Pyrazole Moieties : Known for their roles in pharmacological activity, these rings can modulate various biological pathways.
- Phenylthio Group : This moiety may contribute to the compound's interaction with proteins or enzymes.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H24N6O2S |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 1797616-67-1 |
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. The presence of the pyrazole and pyridine rings is particularly notable for their ability to inhibit bacterial growth. For example, studies have shown that similar compounds can effectively target bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this compound. The structural features that allow for selective binding to cancer cell receptors have been identified as critical in promoting apoptosis in cancer cells. For instance, compounds with similar heterocyclic structures have demonstrated efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and induction of programmed cell death .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. Research suggests that it can inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases. The modulation of signaling pathways associated with inflammation is a key area of study, with evidence indicating that similar compounds can downregulate NF-kB activation, leading to reduced inflammation .
Case Study 1: Antimicrobial Screening
In a recent study, a series of derivatives based on the core structure were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that compounds with modifications on the phenylthio group exhibited enhanced antibacterial activity compared to unmodified analogs.
Case Study 2: Anticancer Mechanism Exploration
A study focused on the anticancer effects of this compound demonstrated that it induced apoptosis in human cancer cell lines via mitochondrial pathways. The compound was shown to activate caspases, which are critical in the apoptotic process, highlighting its potential as an anticancer agent.
Summary of Biological Activities
属性
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-22(11-15-28-18-6-2-1-3-7-18)24-13-14-26-21(17-9-10-17)16-20(25-26)19-8-4-5-12-23-19/h1-8,12,16-17H,9-11,13-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRWLZUIOSREOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CCSC3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














